

# [D-Trp11]-Neurotensin: A Comprehensive Pharmacological Guide for Neurotensin Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [D-Trp11]-NEUROTENSIN

Cat. No.: B12408836

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**[D-Trp11]-Neurotensin** is a synthetic analog of the endogenous tridecapeptide neurotensin (NT). The substitution of the naturally occurring L-tryptophan at position 11 with its D-isomer confers remarkable resistance to enzymatic degradation, significantly prolonging its biological half-life compared to the native peptide. This enhanced stability, coupled with its complex pharmacological profile, has established **[D-Trp11]-neurotensin** as an invaluable tool in the study of neurotensin receptor function and the broader neurotensinergic system. This guide provides a comprehensive overview of the pharmacological properties of **[D-Trp11]-neurotensin**, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.

## Pharmacological Profile

**[D-Trp11]-neurotensin** exhibits a multifaceted pharmacological profile, acting as both an agonist and an antagonist depending on the tissue and receptor subtype involved. This dual activity, along with its enhanced stability, makes it a potent modulator of neurotensin signaling.

## Receptor Binding Affinity

While specific  $K_i$  values for **[D-Trp11]-neurotensin** at all neurotensin receptor subtypes are not consistently reported across the literature, its binding characteristics can be inferred from comparative studies of various neurotensin analogs. The substitution at position 11 is known to be critical for receptor interaction.

Compound	Receptor Subtype	Binding Affinity ( $K_i$ )	Reference
Neurotensin	NTS1	0.1-0.4 nM	[1]
Neurotensin	NTS2	2-5 nM	[1]
[D-Trp11]-Neurotensin	NTS1	Data not consistently available	
[D-Trp11]-Neurotensin	NTS2	Data not consistently available	
[D-Trp11]-Neurotensin	NTS3 (Sortilin)	Data not consistently available	

Note: The lack of consistent, publicly available  $K_i$  values for **[D-Trp11]-neurotensin** highlights a gap in the current literature and underscores the need for further direct comparative binding studies.

## Functional Activity

**[D-Trp11]-neurotensin** demonstrates a complex functional profile. In some experimental paradigms, it mimics the effects of neurotensin, while in others, it antagonizes them. This has led to the hypothesis that its inhibitory actions may, in some cases, be attributable to receptor desensitization rather than true pharmacological antagonism[2].

Assay	Tissue/Cell Line	Effect	Potency (EC50/IC50)	Reference
Coronary Perfusion Pressure	Isolated Perfused Rat Heart	Antagonist of NT-induced increase	Data not available	<a href="#">[3]</a>
Histaminemia, Hematocrit, Blood Pressure	Anesthetized Rats	Inhibits NT-induced changes	Data not available	<a href="#">[2]</a>
Locomotor Activity (intracerebroventricular)	Rats	Biphasic: Low dose ( < 60 ng) - hypokinetic; High dose - hyperkinetic	Data not available	<a href="#">[4]</a>
Dopamine Turnover	Rat Nucleus Accumbens & Striatum	Mimics NT in increasing DOPAC levels	Data not available	<a href="#">[5]</a>

## Stability and Metabolism

A key feature of **[D-Trp11]-neurotensin** is its marked resistance to degradation by peptidases compared to native neurotensin. This increased stability is a direct result of the D-amino acid substitution at position 11, a site susceptible to enzymatic cleavage.

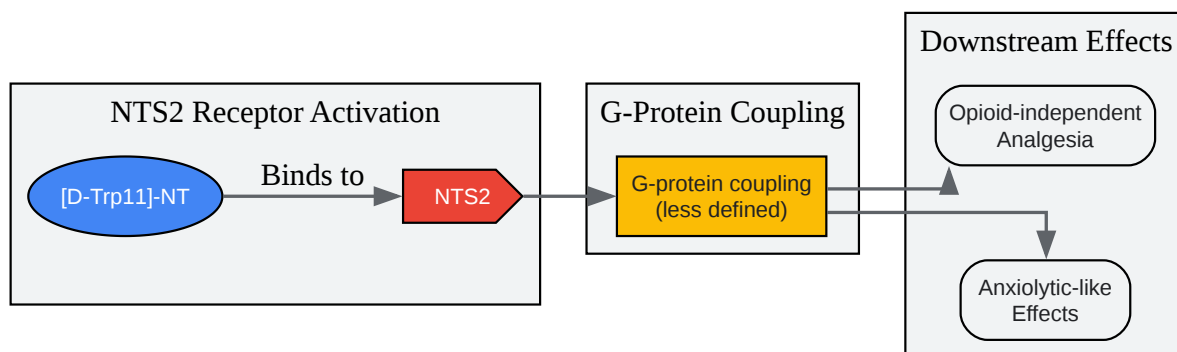
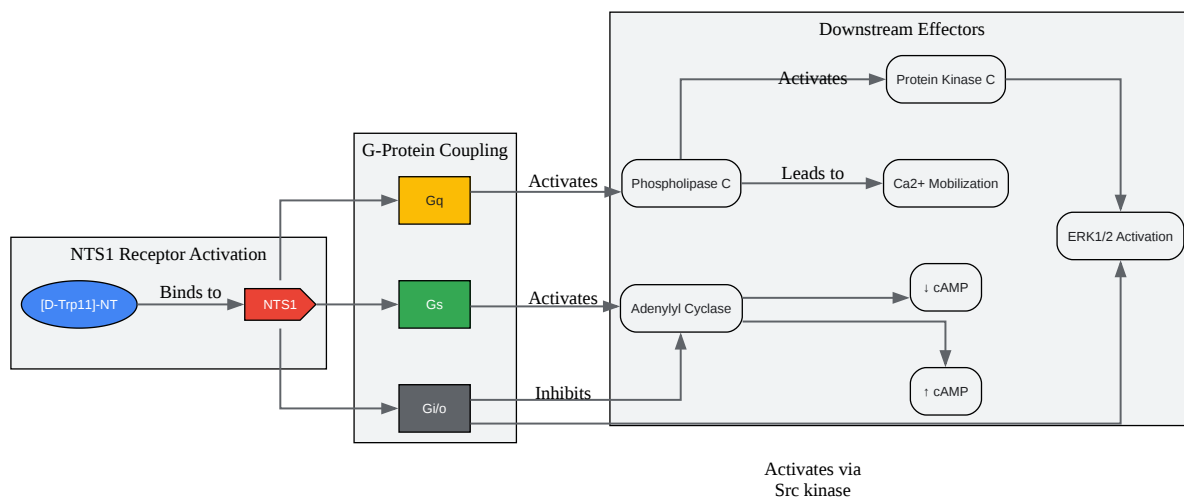
Peptide	Preparation	Rate of Degradation (pmol/min/mg protein)	Degradation Products	Reference
Neurotensin	Rat Brain Synaptosomes	890	-	<a href="#">[6]</a>
[D-Trp11]-Neurotensin	Rat Brain Synaptosomes	59	1-3, 1-4, and 6-13 fragments	<a href="#">[6]</a>
Neurotensin	Rat Brain Synaptic Membranes	1180	-	<a href="#">[6]</a>
[D-Trp11]-Neurotensin	Rat Brain Synaptic Membranes	12	1-3, 1-4, and 6-13 fragments	<a href="#">[6]</a>

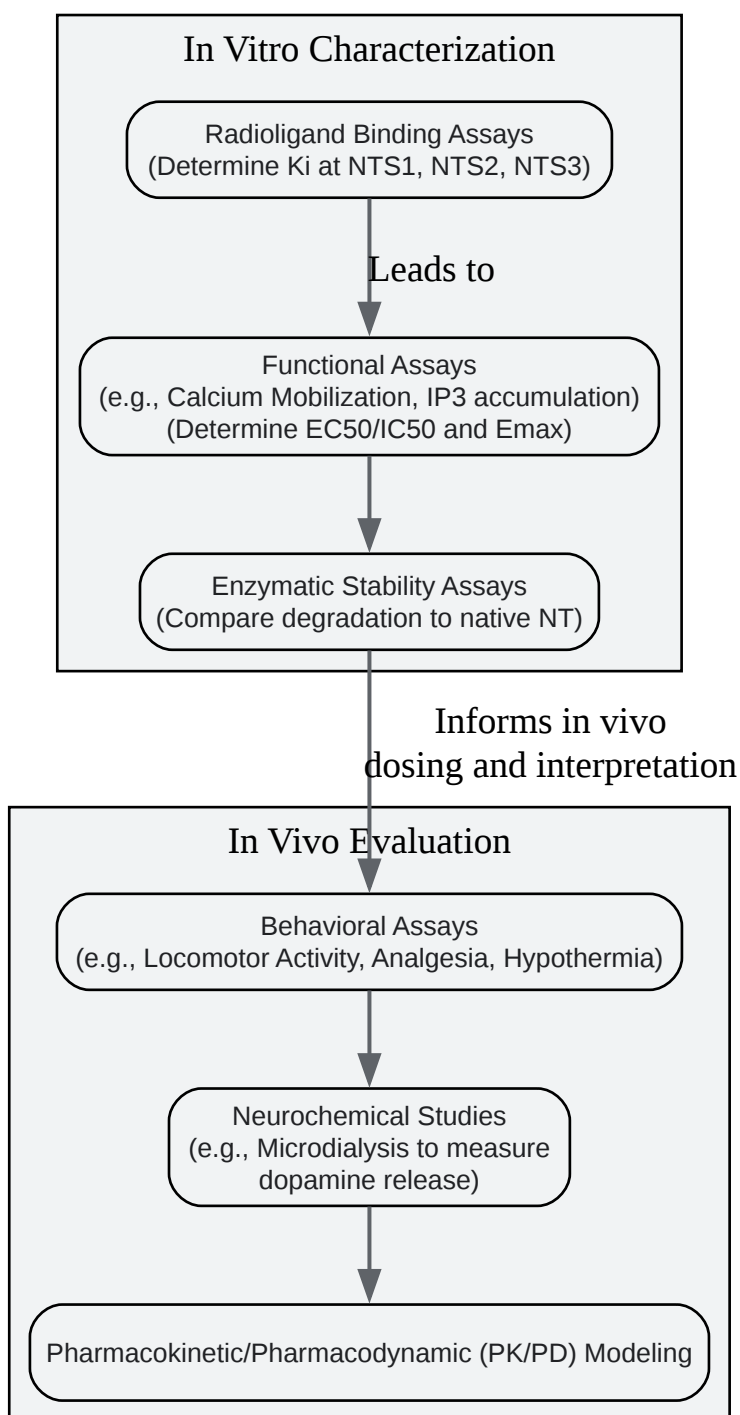
## Neurotensin Receptor Signaling Pathways

Neurotensin exerts its diverse physiological effects through three main receptor subtypes: NTS1, NTS2, and NTS3 (Sortilin). NTS1 and NTS2 are G-protein coupled receptors (GPCRs), while NTS3 is a single transmembrane domain receptor. **[D-Trp11]-neurotensin**, as a neurotensin analog, is expected to modulate these same pathways.

### NTS1 Receptor Signaling

The NTS1 receptor is known to be promiscuous in its G-protein coupling, interacting with Gq, Gs, and Gi/o proteins to initiate a variety of downstream signaling cascades[\[1\]](#).





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo neurochemical and behavioural effects of intracerebrally administered neurotensin and D-Trp11-neurotensin on mesolimbic and nigrostriatal dopaminergic function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of [D-Trp11]-neurotensin to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[D-Trp11]-Neurotensin: A Comprehensive Pharmacological Guide for Neurotensin Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408836#d-trp11-neurotensin-as-a-pharmacological-tool-for-neurotensin-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)